molecular formula C18H38O B6597179 Diisononyl ether CAS No. 101462-48-0

Diisononyl ether

Cat. No.: B6597179
CAS No.: 101462-48-0
M. Wt: 270.5 g/mol
InChI Key: QCDJXLSJVLOQDQ-UHFFFAOYSA-N
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Description

Diisononyl ether is a chemical compound that belongs to the class of ethers. It is commonly used as a plasticizer in various industrial applications. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is known for its excellent performance in enhancing the properties of polymers, making it a valuable component in the production of flexible plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisononyl ether is typically synthesized through the etherification of isononyl alcohol. The reaction involves the dehydration of isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually between 150°C and 200°C, to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the continuous feeding of isononyl alcohol and the acid catalyst into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Diisononyl ether can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: this compound can participate in substitution reactions where the ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of a suitable catalyst or under reflux conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Diisononyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

    Industry: Widely used as a plasticizer in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of diisononyl ether primarily involves its ability to interact with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. At the molecular level, this compound inserts itself between polymer chains, disrupting their orderly arrangement and allowing them to move more freely. This results in enhanced flexibility, workability, and durability of the material.

Comparison with Similar Compounds

Similar Compounds

    Diisononyl phthalate (DINP): Another commonly used plasticizer with similar properties but different chemical structure.

    Diisodecyl phthalate (DIDP): Similar in function but with a longer alkyl chain.

    Di(2-ethylhexyl) phthalate (DEHP): Widely used plasticizer with different toxicity profile.

Uniqueness

Diisononyl ether is unique in its ability to provide excellent plasticizing effects while maintaining low volatility and good compatibility with various polymers. Unlike some phthalate-based plasticizers, this compound has a lower environmental impact and is considered to be less toxic, making it a preferred choice in applications where safety and environmental concerns are paramount.

Properties

IUPAC Name

7-methyl-1-(7-methyloctoxy)octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDJXLSJVLOQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOCCCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883093
Record name Diisononyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101462-48-0
Record name Diisononyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101462480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisononyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isononane, oxybis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISONONYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7Z6ZJ74T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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